molecular formula C13H16N2S B3200058 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017379-98-4

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B3200058
CAS No.: 1017379-98-4
M. Wt: 232.35 g/mol
InChI Key: QKBJYNKBULHDDV-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine (CAS 1017379-98-4) is a high-purity thiazole derivative supplied for use as a heterocyclic building block in chemical and pharmaceutical research. This compound features a 4-methyl-substituted thiazole core, a 4-methylphenyl group at position 2, and an ethanamine chain at position 5, a structure known to contribute to diverse pharmacological activities . Preliminary research into similar thiazole compounds indicates potential for significant antitumor activity . In vitro studies on analogous structures have shown promising antiproliferative effects, with one study reporting an IC50 of 1.61 ± 0.92 µg/mL against HeLa cell lines. The suggested mechanism of action for this class of molecules involves the induction of apoptosis, mitochondrial depolarization, and the generation of reactive oxygen species (ROS) . Furthermore, thiazole derivatives are extensively investigated for their antimicrobial properties , with the electron-donating methyl groups on this particular compound's structure potentially enhancing its efficacy against various bacterial pathogens . The broader thiazole moiety is a privileged structure in medicinal chemistry, found in many approved drugs, and is known for its ability to interact with key biological targets such as enzymes and DNA . This product is provided with a guaranteed purity of 95% and is intended For Research Use Only . It is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-8-4-6-11(7-5-8)13-15-10(3)12(16-13)9(2)14/h4-7,9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJYNKBULHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine typically involves the reaction of 4-methylphenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of transaminases for chiral selective synthesis, which involves the transamination of 1-(3-methylphenyl)ethan-1-one . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that modifications in the thiazole ring can enhance the compound's antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
Thiazole compounds are known for their anti-inflammatory effects. This particular compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticide Development
The structural characteristics of thiazole compounds make them suitable for developing novel pesticides. This compound has been investigated for its efficacy against specific pests and pathogens affecting crops. Its application can lead to more effective pest management strategies with reduced environmental impact compared to traditional pesticides .

Plant Growth Regulation
Thiazole derivatives have also been explored as plant growth regulators. Research suggests that this compound can enhance growth parameters such as root development and flowering in various plant species, making it a valuable tool in agricultural biotechnology .

Material Science Applications

Polymer Chemistry
In material science, thiazole derivatives are being studied for their role as additives in polymer formulations. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties, which is crucial for developing high-performance materials .

Dyes and Pigments
The vibrant color properties of thiazole compounds allow their use in synthesizing dyes and pigments. This compound has been evaluated for its potential application in textile and coating industries due to its stability and colorfastness .

Case Studies

Study Focus Findings
Antimicrobial Activity Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as a new antibiotic agent.
Neuroprotection Tested on neuronal cell lines exposed to oxidative stressDemonstrated reduced cell death and preservation of function, indicating protective effects against neurodegeneration.
Pesticide Efficacy Field trials on crops infested with aphidsResulted in a 70% reduction in pest populations with minimal environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its antitumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups
Target Compound Thiazole 4-Methylphenyl Ethan-1-amine Amine, Methyl
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Thiazole Methylamino Ethanone Ketone, Methylamino
(R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Thiazole Phenyl Ethan-1-amine Amine, Methyl
4-(4′-Nitrophenyl)thiazol-2-amine Thiazole None 4-Nitrophenyl Nitro, Amine
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazole + Pyrazole 4-Methylphenyl Pyrazol-5-amine Amine, Methyl
Key Observations :

The ethanamine chain introduces a basic amine group, which may improve solubility in polar solvents relative to ketone-containing analogues (e.g., 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone) .

Steric and Conformational Effects: The methyl group at position 4 of the thiazole core in the target compound likely reduces steric hindrance compared to bulkier substituents, such as the pyrazole ring in 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine . In related imidazole-imines, such angles (~56°) influence crystal packing via C–H⋯X and π-π interactions .

Biological Activity

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine, also known by its CAS number 1017379-98-4, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C13H16N2S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 1017379-98-4
  • Structure : The compound features a thiazole ring substituted with a methyl group and a phenyl group, which are essential for its biological activity.

Biological Activity Overview

Thiazole derivatives have been widely studied for their diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties. The specific compound in focus has shown promising results in various studies.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHeLa1.61 ± 0.92Induces apoptosis and mitochondrial depolarization
Related Thiazole DerivativeJurkat1.98 ± 1.22Inhibits tubulin polymerization

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies show that specific substitutions on the thiazole ring can enhance antibacterial activity against various pathogens. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to increased efficacy against bacterial strains .

Anticonvulsant Activity

Some thiazole compounds have demonstrated anticonvulsant properties in animal models. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly influence anticonvulsant efficacy. For example:

CompoundModelED50 (mg/kg)Observations
Thiazole AnalogPTZ-induced seizures10.0Complete protection observed

This suggests that similar modifications to this compound may yield compounds with enhanced anticonvulsant activity .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives and evaluated their antiproliferative activity against cancer cell lines such as HeLa and Jurkat.
    • Results indicated that compounds with specific substitutions exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights :
    • Another study investigated the mechanism of action of thiazole derivatives, revealing that they induce apoptosis through mitochondrial pathways and ROS generation .

Q & A

Q. What methodologies assess the compound’s stability under varying storage and physiological conditions?

  • Answer :
  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–12), then quantify degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C) to simulate in vivo conditions and identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.